N-Acetyl-O-(2-methylphenyl)-L-serine

Description

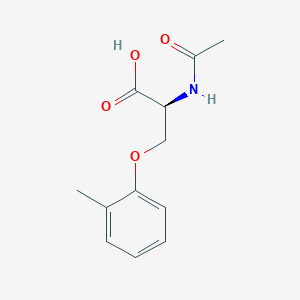

N-Acetyl-O-(2-methylphenyl)-L-serine is a modified amino acid derivative where the hydroxyl group of L-serine is substituted with a 2-methylphenyl moiety, and the amino group is acetylated. This structural modification enhances its hydrophobicity and stability compared to unmodified L-serine.

Properties

CAS No. |

62498-72-0 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-(2-methylphenoxy)propanoic acid |

InChI |

InChI=1S/C12H15NO4/c1-8-5-3-4-6-11(8)17-7-10(12(15)16)13-9(2)14/h3-6,10H,7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

InChI Key |

VOQHQLZKBZTRQY-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC=CC=C1OC[C@@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CC1=CC=CC=C1OCC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-O-(2-methylphenyl)-L-serine typically involves the acetylation of L-serine followed by the introduction of the 2-methylphenyl group. One common method involves the use of acetic anhydride and a catalyst such as pyridine to acetylate L-serine. The 2-methylphenyl group can be introduced through a nucleophilic substitution reaction using 2-methylphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-O-(2-methylphenyl)-L-serine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the 2-methylphenyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms with alcohol groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-O-(2-methylphenyl)-L-serine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-O-(2-methylphenyl)-L-serine involves its interaction with specific molecular targets and pathways. The acetyl group and the 2-methylphenyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Acetyl-O-(2-methylphenyl)-L-serine and analogous compounds:

Key Comparative Insights :

Structural Modifications and Reactivity :

- The 2-methylphenyl group in the target compound provides steric hindrance and aromaticity, which may reduce polar interactions compared to alkenyl or glycosylated derivatives. This could lower its incorporation ratio in copolymers relative to N-Acetyl-O-(but-3-enyl)-L-tyrosine ethyl ester, which achieves 2.65 mol% incorporation in ethylene copolymers .

- In contrast, O-(2,3-difluorophenyl)-L-serine exhibits high solubility in water due to fluorine’s electronegativity, whereas the 2-methylphenyl group likely reduces aqueous solubility .

Polymer Chemistry Applications :

- N-Acetyl-O-(but-3-enyl)-L-tyrosine ethyl ester demonstrates superior catalytic activity in ethylene copolymerization (6.86×10⁴ g Pmol Ti⁻¹ h⁻¹) compared to other ω-alkenyl derivatives, attributed to reduced catalyst poisoning by the aromatic ring . By analogy, the 2-methylphenyl group in this compound may similarly shield polar groups, though its bulkier structure could further decrease catalytic activity.

Biological Activity: Unmodified L-serine shows therapeutic efficacy in GRIN-related disorders, improving seizure frequency and behavior . The acetylation and aryl substitution in this compound may alter its blood-brain barrier permeability or metabolic stability, though this remains speculative without direct evidence. Glycosylated derivatives like O-galactopyranosyl-L-serine exhibit antigenic properties, highlighting how substituent choice dictates biological function .

Stability and Solubility :

- O-(2,3-difluorophenyl)-L-serine decomposes under heat/light, whereas the 2-methylphenyl analog’s stability is unconfirmed but likely higher due to reduced electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.